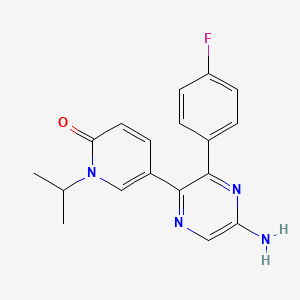
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Overview
Description
ASP-5854 is an adenosine A(2A) receptor antagonists that has therapeutic potential for the treatment of Parkinson's disease to ameliorate motor deficiencies.
Scientific Research Applications
1. Synthesis and Structural Applications
- Sulfolene Pyridinones as Precursors : This compound has been used to convert 2(1H)-pyrazinones into sulfolene pyridinones, serving as precursors for 3,4- and 5,6-dimethylene 2(1H)-pyridinone ortho-quinodimethanes, enabling cycloaddition reactions (Govaerts et al., 2002).
- Crystal Structure and Molecular Studies : The compound has been characterized in crystallographic studies to understand its molecular conformation and interactions, such as hydrogen bonding and pi-pi interactions (Thaher et al., 2012).
2. Potential Therapeutic Applications
- Antimycobacterial Properties : Spiro-piperidin-4-ones, synthesized from related compounds, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting therapeutic potential in tuberculosis treatment (Kumar et al., 2008).
- HIV-1 Reverse Transcriptase Inhibition : Pyridinone derivatives have been synthesized as potent non-nucleoside inhibitors of HIV-1 specific reverse transcriptase, indicating potential in HIV treatment (Dollé et al., 1995).
3. Material Science and Chemistry
- Synthesis of Fluorescence Probes : The compound has been used in the synthesis of various fluorescently active bicyclic pyridinone compounds, which are useful in tracing biological pathways (Prior et al., 2014).
- Polymer Synthesis : It has also been involved in the synthesis of high-performance polymers, specifically in the synthesis of transparent polyimides containing pyridine and biphenyl units, which have applications in materials science (Guan et al., 2015).
properties
CAS RN |
851087-60-0 |
|---|---|
Product Name |
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)- |
Molecular Formula |
C18H17FN4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H17FN4O/c1-11(2)23-10-13(5-8-16(23)24)17-18(22-15(20)9-21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3,(H2,20,22) |
InChI Key |
MNUJNGGYFNZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(5-amino-3-(4-fluorophenyl)pyrazin-2-yl)-1-isopropylprydine-2(1H)-one ASP 5854 ASP-5854 ASP5854 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

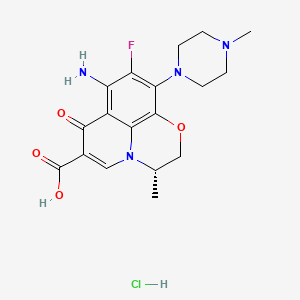

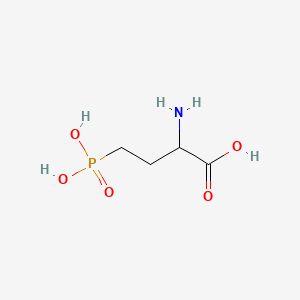
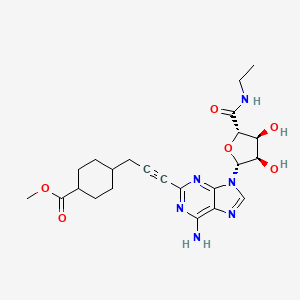
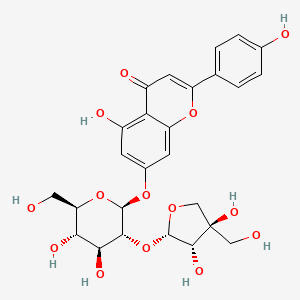
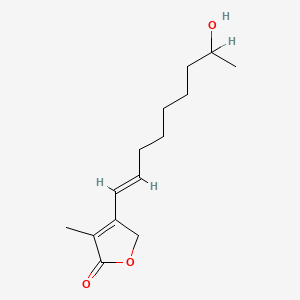
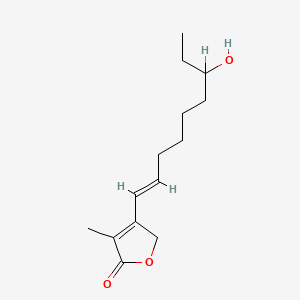

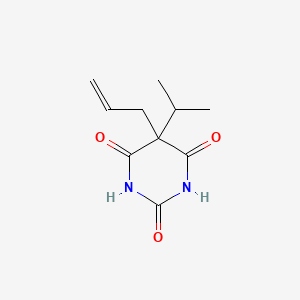
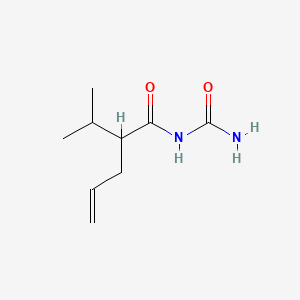
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
